molecular formula C12H9FO2 B6363932 MFCD16484047 CAS No. 1225776-38-4

MFCD16484047

Cat. No.: B6363932
CAS No.: 1225776-38-4
M. Wt: 204.20 g/mol
InChI Key: ASXOEPRKGWHCAM-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-hydroxyphenyl)phenol, also known by its MDL number MFCD16484047, is a chemical compound with the molecular formula C12H9FO2. This compound is characterized by the presence of a fluorine atom and two hydroxyl groups attached to a phenyl ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)phenol typically involves the fluorination of a precursor phenol compound. The reaction conditions often include the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-hydroxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Fluoro-2-hydroxyphenyl)phenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-2-hydroxyphenyl)phenol: Similar structure with a chlorine atom instead of fluorine.

    3-(5-Bromo-2-hydroxyphenyl)phenol: Contains a bromine atom in place of fluorine.

    3-(5-Iodo-2-hydroxyphenyl)phenol: Features an iodine atom instead of fluorine

Uniqueness

3-(5-Fluoro-2-hydroxyphenyl)phenol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-2-(3-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-9-4-5-12(15)11(7-9)8-2-1-3-10(14)6-8/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXOEPRKGWHCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680777
Record name 5-Fluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225776-38-4
Record name 5-Fluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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